Aprutumab ixadotin, also known as BAY 1187982, is a novel antibody-drug conjugate designed to target fibroblast growth factor receptor 2 (FGFR2). This compound is significant as it represents the first of its kind to utilize an auristatin-based payload specifically aimed at treating cancers where FGFR2 is overexpressed, such as triple-negative breast cancer and gastric cancer. The development of Aprutumab ixadotin addresses a critical need in oncology for targeted therapies in these challenging cancer types .
Aprutumab ixadotin was developed by Bayer AG and classified as an antibody-drug conjugate. It comprises a fully human monoclonal antibody targeting FGFR2 linked to a potent cytotoxic agent derived from auristatin, known for its microtubule-disrupting properties. The molecular formula of Aprutumab ixadotin is estimated to be C6418H9884O2014N1712S40, with an average molecular weight of approximately 145,000 Da .
The synthesis of Aprutumab ixadotin involves several key steps:
The molecular structure of Aprutumab ixadotin consists of a large protein backbone (the antibody) linked to a small molecule cytotoxic agent (auristatin). The structure can be described as follows:
The structural integrity is critical for its function, ensuring that the drug remains stable in circulation while allowing for effective internalization into FGFR2-expressing tumor cells .
The primary chemical reactions involved in the lifecycle of Aprutumab ixadotin include:
These reactions highlight both the specificity of targeting FGFR2 and the mechanism by which the cytotoxic payload acts on cancer cells .
Aprutumab ixadotin operates through a targeted delivery system:
Pharmacokinetic studies indicate that this mechanism results in over 30-fold enrichment of the cytotoxic metabolite in FGFR2-positive tumors compared to healthy tissues, underscoring its potential efficacy against targeted cancers .
These properties are essential for ensuring effective delivery and therapeutic action in clinical settings .
Aprutumab ixadotin has been primarily investigated for its application in oncology, particularly for treating advanced solid tumors with FGFR2 overexpression. Clinical trials have aimed to evaluate its safety, tolerability, and efficacy against cancers such as gastric cancer and triple-negative breast cancer. Despite promising preclinical data showing significant tumor regression in xenograft models, clinical trials have faced challenges due to toxicity concerns leading to early termination .
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5